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Compound of Interest

Compound Name: N6-Lauroyl Cordycepin-d23

Cat. No.: B15353771 Get Quote

Introduction

N6-Lauroyl Cordycepin-d23 is a deuterated analog of N6-Lauroyl Cordycepin, designed for

use as a highly effective internal standard in quantitative bioanalytical assays. The N6-lauroyl

modification of cordycepin, a nucleoside analog with known therapeutic potential, creates a

more lipophilic molecule, which may enhance its cell permeability and alter its metabolic profile.

The stable isotope-labeled (SIL) N6-Lauroyl Cordycepin-d23 is an indispensable tool for

researchers in drug metabolism and pharmacokinetics (DMPK) to ensure the accuracy and

precision of analytical methods, typically liquid chromatography-tandem mass spectrometry

(LC-MS/MS), for the quantification of the unlabeled, active compound in complex biological

matrices.

Principle Application: Internal Standard in LC-MS/MS Quantification

In drug metabolism studies, accurate quantification of a test compound is crucial. During

sample preparation and analysis, variations can be introduced that affect the final

measurement. A stable isotope-labeled internal standard (SIL-IS), such as N6-Lauroyl
Cordycepin-d23, is the gold standard for mitigating these variations. Since the SIL-IS is

chemically identical to the analyte (N6-Lauroyl Cordycepin), it co-elutes chromatographically

and experiences similar ionization effects in the mass spectrometer. However, due to the mass

difference from the deuterium labeling, it can be distinguished by the mass spectrometer. By

adding a known amount of N6-Lauroyl Cordycepin-d23 to each sample, the ratio of the

analyte's signal to the internal standard's signal can be used to calculate the analyte's
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concentration, correcting for sample loss during processing and variations in instrument

response.

Key In Vitro Drug Metabolism Assays

N6-Lauroyl Cordycepin-d23 is critical for the following fundamental in vitro drug metabolism

studies of N6-Lauroyl Cordycepin:

Metabolic Stability in Human Liver Microsomes (HLM): This assay determines the intrinsic

clearance of a compound by drug-metabolizing enzymes, primarily Cytochrome P450s

(CYPs), present in the liver microsomes.[1][2][3][4][5] A rapid clearance in this assay

suggests poor metabolic stability and likely a short half-life in vivo.

Cell Permeability using Caco-2 Cells: The Caco-2 cell line, derived from human colorectal

adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the human

intestinal epithelium.[6][7][8][9] This assay is used to predict the oral absorption of a drug

candidate by measuring its rate of transport across the Caco-2 monolayer.

Quantitative Data Summary
The following tables represent typical data generated from in vitro drug metabolism studies for

N6-Lauroyl Cordycepin, where N6-Lauroyl Cordycepin-d23 would be used for accurate

quantification.

Table 1: Metabolic Stability of N6-Lauroyl Cordycepin in Human Liver Microsomes

Time (minutes) N6-Lauroyl Cordycepin Remaining (%)

0 100

5 85.2

15 60.1

30 35.8

60 12.5

Table 2: Calculated Metabolic Stability Parameters
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Parameter Value

Half-life (t₁/₂) 25 minutes

Intrinsic Clearance (CLᵢₙₜ) 27.7 µL/min/mg protein

Table 3: Caco-2 Permeability of N6-Lauroyl Cordycepin

Direction Apparent Permeability (Pₐₚₚ) (x 10⁻⁶ cm/s)

Apical to Basolateral (A to B) 15.2

Basolateral to Apical (B to A) 28.9

Table 4: Calculated Permeability Parameters

Parameter Value Interpretation

Efflux Ratio (Pₐₚₚ B-A / Pₐₚₚ A-

B)
1.9

Suggests low to moderate

active efflux

Experimental Protocols
Protocol 1: Metabolic Stability Assay using Human Liver
Microsomes
Objective: To determine the in vitro metabolic stability of N6-Lauroyl Cordycepin using human

liver microsomes.

Materials:

N6-Lauroyl Cordycepin

N6-Lauroyl Cordycepin-d23 (Internal Standard)

Human Liver Microsomes (HLM)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN) with 0.1% formic acid

96-well plates

LC-MS/MS system

Procedure:

Prepare a stock solution of N6-Lauroyl Cordycepin in a suitable organic solvent (e.g.,

DMSO).

Prepare a working solution of N6-Lauroyl Cordycepin by diluting the stock solution in

phosphate buffer to the final desired concentration (e.g., 1 µM).

In a 96-well plate, add the HLM suspension to the phosphate buffer. Pre-incubate the plate at

37°C for 10 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells

containing the HLM and buffer.

Immediately add the N6-Lauroyl Cordycepin working solution to the reaction mixture. This is

the 0-minute time point.

Incubate the plate at 37°C with gentle shaking.

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-

cold acetonitrile containing N6-Lauroyl Cordycepin-d23 (the internal standard).

Centrifuge the plate to precipitate the proteins.

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
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Analyze the samples to determine the ratio of the peak area of N6-Lauroyl Cordycepin to the

peak area of N6-Lauroyl Cordycepin-d23 at each time point.

Calculate the percentage of N6-Lauroyl Cordycepin remaining at each time point relative to

the 0-minute sample.

Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of N6-Lauroyl Cordycepin across a Caco-2

cell monolayer.

Materials:

N6-Lauroyl Cordycepin

N6-Lauroyl Cordycepin-d23 (Internal Standard)

Caco-2 cells

Transwell® plates (24-well)

Hank's Balanced Salt Solution (HBSS, pH 7.4)

Lucifer yellow (for monolayer integrity testing)

Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

LC-MS/MS system

Procedure:

Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for

differentiation and formation of a tight monolayer.

Confirm the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.

Prepare a dosing solution of N6-Lauroyl Cordycepin in HBSS.
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For Apical to Basolateral (A to B) permeability: a. Remove the culture medium from the

apical (donor) and basolateral (receiver) chambers. b. Add the N6-Lauroyl Cordycepin

dosing solution to the apical chamber. c. Add fresh HBSS to the basolateral chamber.

For Basolateral to Apical (B to A) permeability: a. Remove the culture medium from both

chambers. b. Add the N6-Lauroyl Cordycepin dosing solution to the basolateral (donor)

chamber. c. Add fresh HBSS to the apical (receiver) chamber.

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

At the end of the incubation, collect samples from both the donor and receiver chambers.

To each sample, add acetonitrile containing N6-Lauroyl Cordycepin-d23 to precipitate

proteins and serve as the internal standard.

Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the

concentration of N6-Lauroyl Cordycepin.

Calculate the apparent permeability coefficient (Pₐₚₚ) for both A to B and B to A directions.

Calculate the efflux ratio (Pₐₚₚ B-A / Pₐₚₚ A-B).
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Cordycepin Metabolism

Proposed N6-Lauroyl Cordycepin Metabolism
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Caption: Proposed metabolic pathways for Cordycepin and N6-Lauroyl Cordycepin.
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Start

Prepare N6-Lauroyl Cordycepin,
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Pre-incubate HLM at 37°C

Initiate reaction with NADPH
and add N6-Lauroyl Cordycepin

Incubate and collect samples
at 0, 5, 15, 30, 60 min

Stop reaction with ACN containing
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Centrifuge to precipitate proteins
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Caption: Workflow for the in vitro metabolic stability assay.
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Start

Culture Caco-2 cells on
Transwell® inserts for 21 days

Confirm monolayer integrity
with Lucifer yellow

Prepare N6-Lauroyl Cordycepin
dosing solution in HBSS

Add dosing solution to donor chamber
(Apical or Basolateral)

Incubate at 37°C for 2 hours

Collect samples from donor
and receiver chambers

Add ACN with
N6-Lauroyl Cordycepin-d23 (IS)
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Click to download full resolution via product page

Caption: Workflow for the Caco-2 cell permeability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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